![molecular formula C21H18N2O3S B6575181 3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1105219-83-7](/img/structure/B6575181.png)
3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a pyrazolo-pyridine analogue . It is synthesized in two steps, starting with the synthesis of a monoketone curcumin analogue through a Claisen–Schmidt reaction . The second stage involves the synthesis of the title compound through intermolecular cyclization under reflux condition .
Synthesis Analysis
The synthesis of this compound involves two main steps. The first step is the synthesis of a monoketone curcumin analogue through a Claisen–Schmidt reaction . The second step involves the synthesis of the title compound through intermolecular cyclization under reflux condition . The protective group used in the synthesis process has the additional advantage of being stable under Pd-catalyzed C-C bond formation reaction conditions, facilitating the syntheses of the respective precursors .Molecular Structure Analysis
The structure of the compound has been confirmed by spectroscopic analysis including UV, FT-IR, HRMS, 1D NMR (1H-NMR, 13C-NMR, 1D-TOCSY), and 2D NMR (COSY, HSQC, HMBC) . The significantly longer C15–N14 bond length (1.420 (2)Å) and the nonplanar geometry of the C16–C15–N14–H14 fragment (torsion angle = 31.1 (3)°) indicate that the electronic delocalization stops on N14 and is not conjugated with the phenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Claisen–Schmidt reaction and an intermolecular cyclization . The Claisen–Schmidt reaction is used to synthesize a monoketone curcumin analogue, which is then used to synthesize the title compound through intermolecular cyclization under reflux condition .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 287–288 °C . The IR (KBr, cm−1) values are 3137 (NH), 1676 (C=O), 1609 (C=N) . The 1H NMR (400 MHz, DMSO-d6) values are 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH3) . The 13C NMR (100 MHz, DMSO-d6) values are 163.1, 158.6, 149.1, 148.2, 144.6, 134.2, 132.3, 131.5, 129.6, 128.1, 125.9, 121.6, 120.8, 120.1, 112.4, 111.6, 105.1, 78.9, 55.5, 30.6 .Scientific Research Applications
Suzuki–Miyaura Coupling Reagents
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups catalyzed by palladium. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Specifically, 3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one serves as a boron reagent in SM coupling reactions . Its stability, ease of preparation, and environmentally benign nature contribute to its widespread use.
Oxazole Synthesis
This compound can act as an ammonia equivalent in the concise synthesis of 2,4,5-trisubstituted oxazoles. Researchers have employed it in tandem Ugi/Robinson-Gabriel reaction sequences to access these heterocyclic structures .
Antibacterial Nucleoside Synthesis
In the total synthesis of (-)-muraymycin (MRY) D2 and its epimer, 3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one plays a crucial role. MRY is an antibacterial nucleoside natural product, and this compound contributes to its construction .
Pyrazolo[3,4-d]pyrimidine Derivatives
Researchers have explored the thioxo-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, which includes 3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one derivatives. These compounds have been evaluated for their in vitro anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CDK2 Inhibitors
Continuing with the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine motif, derivatives based on this scaffold have been investigated as novel CDK2 inhibitors. Their potential in cancer therapy warrants further exploration .
Hexahydro-pyrazolo[4,3-c]pyridine Synthesis
The compound 3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can be transformed into (E)-5-benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine. This reaction involves reacting the compound with phenyl hydrazine in the presence of potassium hydroxide under reflux conditions .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit proangiogenic receptor tyrosine kinases (rtks) including vascular endothelial growth factor . These RTKs play a crucial role in cell signaling and are often implicated in cancer and other diseases .
Mode of Action
It’s known that receptor tyrosine kinases (rtks), when inhibited, can prevent the activation of downstream signaling pathways that promote cell proliferation and survival . Therefore, it’s plausible that this compound may interact with its targets (potentially RTKs) in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Inhibition of these pathways can lead to decreased tumor growth in cancerous cells .
Pharmacokinetics
It’s noted that the degree of lipophilicity of similar compounds allows them to diffuse easily into cells , which could potentially impact the bioavailability of this compound.
Result of Action
Based on its potential inhibition of rtks, it could lead to decreased cell proliferation and survival, particularly in cancerous cells .
properties
IUPAC Name |
3-benzyl-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-25-17-9-8-15(10-18(17)26-2)16-12-27-20-19(16)22-13-23(21(20)24)11-14-6-4-3-5-7-14/h3-10,12-13H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRKCRYEJJJUOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.